molecular formula C10H14ClNO3 B7979500 2-methoxy-L-phenylalanine hydrochloride

2-methoxy-L-phenylalanine hydrochloride

Cat. No.: B7979500
M. Wt: 231.67 g/mol
InChI Key: YMHGDFXDMWTPCM-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-L-phenylalanine hydrochloride is a chemical compound with the empirical formula C10H13NO3 · HCl and a molecular weight of 231.68. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a methoxy group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-L-phenylalanine hydrochloride typically involves the methoxylation of L-phenylalanine. One common method includes the reaction of L-phenylalanine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to introduce the methoxy group. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels suitable for research and application purposes .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-L-phenylalanine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acid, while reduction could produce methoxybenzylamine .

Scientific Research Applications

2-Methoxy-L-phenylalanine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methoxy-L-phenylalanine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes involved in amino acid metabolism, influencing the production of neurotransmitters and other biologically active compounds. The methoxy group can also affect the compound’s binding affinity and specificity for certain receptors or enzymes .

Comparison with Similar Compounds

    L-Phenylalanine: The parent compound without the methoxy group.

    L-Phenylalanine methyl ester hydrochloride: A derivative with a methyl ester group.

    L-Phenylalanine ethyl ester hydrochloride: A derivative with an ethyl ester group.

Uniqueness: 2-Methoxy-L-phenylalanine hydrochloride is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and biological activity compared to other phenylalanine derivatives. This modification can enhance its solubility, stability, and reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-3-(2-methoxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13;/h2-5,8H,6,11H2,1H3,(H,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHGDFXDMWTPCM-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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